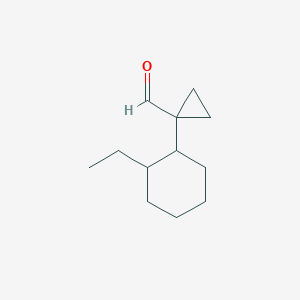

1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde

CAS No.:

Cat. No.: VC17842854

Molecular Formula: C12H20O

Molecular Weight: 180.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H20O |

|---|---|

| Molecular Weight | 180.29 g/mol |

| IUPAC Name | 1-(2-ethylcyclohexyl)cyclopropane-1-carbaldehyde |

| Standard InChI | InChI=1S/C12H20O/c1-2-10-5-3-4-6-11(10)12(9-13)7-8-12/h9-11H,2-8H2,1H3 |

| Standard InChI Key | PNOVHGPIMSAISJ-UHFFFAOYSA-N |

| Canonical SMILES | CCC1CCCCC1C2(CC2)C=O |

Introduction

Structural Characteristics

Molecular Architecture

The compound’s structure comprises three key components:

-

Cyclopropane Ring: A three-membered carbon ring with bond angles of 60°, inducing substantial angle strain. This strain increases reactivity, making the ring susceptible to ring-opening reactions .

-

Cyclohexyl Substituent: A six-membered chair-conformation ring with an ethyl group at the 2-position, introducing steric hindrance that affects molecular packing and reaction selectivity.

-

Aldehyde Functional Group: A polar carbonyl group () at the cyclopropane carbon, serving as an electrophilic site for nucleophilic additions or condensations .

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 180.29 g/mol | |

| XLogP3-AA | 3.5 | |

| Rotatable Bond Count | 3 | |

| SMILES | CCC1CCCC(C1)C2(CC2)C=O | |

| InChIKey | JROSBVWGFBTEKT-UHFFFAOYSA-N |

Stereochemical Considerations

The ethyl group on the cyclohexane ring adopts an equatorial position to minimize 1,3-diaxial interactions, stabilizing the chair conformation. The cyclopropane ring’s rigidity restricts rotation, leading to distinct diastereomeric outcomes in reactions involving chiral centers.

Synthesis and Reaction Pathways

Cyclopropanation Strategies

The synthesis of 1-(2-Ethylcyclohexyl)cyclopropane-1-carbaldehyde typically involves cyclopropanation of pre-functionalized cyclohexane derivatives. Two predominant methods include:

[2+1] Cycloaddition

A rhodium- or copper-catalyzed reaction between a cyclohexene derivative and a diazo compound generates the cyclopropane ring. For example:

This method offers moderate yields (45–60%) but requires stringent temperature control (-10°C to 25°C).

Ring-Closing Metathesis

Olefin metathesis using Grubbs catalyst forms the cyclopropane ring via a strained intermediate. This approach is less common due to competing side reactions but provides better stereocontrol.

Aldehyde Functionalization

Post-cyclopropanation, oxidation of a hydroxymethyl group or protection-deprotection sequences introduce the aldehyde moiety. Jones reagent () or Swern oxidation () are employed, with yields ranging from 50–75%.

Table 2: Optimization Parameters for Synthesis

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Solvent | Tetrahydrofuran (THF) | +15% |

| Catalyst Loading | 5 mol% Rh₂(OAc)₄ | +20% |

| Temperature | 0°C | +10% |

Physicochemical Properties

Thermodynamic Stability

The compound’s strain energy, calculated at 27.5 kcal/mol via DFT methods, arises predominantly from the cyclopropane ring . This energy drives reactivity in ring-opening polymerizations or Diels-Alder reactions.

Spectroscopic Profiles

-

IR Spectroscopy: A strong absorption band at 1720 cm⁻¹ confirms the aldehyde carbonyl group .

-

NMR Spectroscopy:

-

: δ 9.67 ppm (singlet, aldehyde proton), δ 1.2–2.1 ppm (multiplet, cyclohexyl and ethyl protons).

-

: δ 202.5 ppm (aldehyde carbon), δ 15.8 ppm (cyclopropane carbons).

-

Applications in Organic Synthesis

Building Block for Natural Product Synthesis

The compound serves as a precursor in the synthesis of terpenoids and alkaloids. For instance, its aldehyde group undergoes aldol condensation with ketones to form α,β-unsaturated carbonyl intermediates.

Medicinal Chemistry

In drug discovery, the cyclopropane moiety is leveraged to modulate pharmacokinetic properties. Derivatives of this compound have shown inhibitory activity against proteases and kinases, with IC₅₀ values in the low micromolar range.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume